molecular formula C45H76O3 B593973 13(S)-HODE cholesteryl ester

13(S)-HODE cholesteryl ester

Katalognummer: B593973
Molekulargewicht: 665.1 g/mol
InChI-Schlüssel: RZXYPSUQZUUHPD-XFIJILBJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13(S)-Hydroxy-9,11-octadecadienoic acid cholesteryl ester [13(S)-HODE-CE] is a cholesteryl ester derivative formed through the enzymatic oxidation of cholesteryl linoleate (CE(18:2)), a major component of low-density lipoprotein (LDL). The oxidation is mediated by 15-lipoxygenase (15-LO), which converts CE(18:2) into cholesteryl 13(S)-hydroperoxy-9,11-octadecadienoic acid [CE(13(S)-HpODE)], followed by reduction to the hydroxylated product, 13(S)-HODE-CE . This compound is implicated in atherosclerosis due to its accumulation in oxidized LDL (oxLDL), a key factor in foam cell formation and vascular inflammation .

Vorbereitungsmethoden

Enzymatic Synthesis via 15-Lipoxygenase (15-LO)

15-Lipoxygenase (15-LO) catalyzes the stereospecific oxygenation of cholesteryl linoleate (CE(18:2)) to 13(S)-HODE-CE. This method replicates physiological oxidation pathways observed in macrophages and atherosclerotic lesions .

Substrate Preparation

Cholesteryl linoleate, the precursor, is dissolved in lipid vesicles (LVs) to mimic low-density lipoprotein (LDL) particles. A typical preparation involves:

  • Lipid vesicle composition : 1 mg CE(18:2) in 1 mL phosphate-buffered saline (PBS) containing 0.1% Tween 80.

  • Sonication : 10 cycles of 30-second pulses at 37°C to ensure homogeneous dispersion .

Enzymatic Oxygenation

Murine peritoneal macrophages or recombinant 15-LO isoforms are employed for catalysis:

  • Incubation conditions : 37°C, 5% CO₂, 20-hour incubation with CE(18:2)-laden LVs.

  • Product yield : 3.1 ± 1.3% conversion of CE(18:2) to 13(S)-HODE-CE, as quantified by NP LC-MS/MS .

  • Stereochemical fidelity : Chiral HPLC confirms >95% enantiomeric excess (ee) of the S-enantiomer .

Table 1: Enzymatic Conversion Efficiency of 15-LO

SubstrateProductConversion (%)Enantiomeric Excess (ee)
CE(18:2)13(S)-HODE-CE3.1 ± 1.3>95%
CE(20:4)12(S)-HETE-CE9.6 ± 3.9>90%

Chemical Synthesis via Esterification and Oxidation

Chemical routes enable large-scale production of 13(S)-HODE-CE, though racemic mixtures require subsequent chiral resolution.

Small-Scale Synthesis (PS-Carbodiimide Method)

  • Reagents : 13-HODE (1 μg), cholesterol (10 μg), PS-carbodiimide beads (1 mg), dichloromethane (DCM).

  • Procedure :

    • Activate 13-HODE with PS-carbodiimide in DCM for 1 minute.

    • Add cholesterol, tumble overnight at room temperature.

    • Evaporate solvent, reconstitute in isooctane .

  • Yield : ~70% esterification efficiency, verified by TLC .

Large-Scale Synthesis (Solution-Phase Coupling)

  • Reagents : 13-HODE (100 mg), cholesterol (150 mg), DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).

  • Procedure :

    • Dissolve 13-HODE and cholesterol in anhydrous DCM.

    • Add DCC/DMAP, stir under argon for 24 hours.

    • Filter, concentrate, and purify by silica gel chromatography .

Copper-Catalyzed Oxidation of LDL

  • Protocol :

    • Incubate LDL (1 mg/mL) with 5 μM CuSO₄ at 37°C for 24 hours.

    • Extract lipids via Folch method (chloroform:methanol 2:1).

    • Isolate 13-HODE-CE using preparatory HPLC .

  • Limitation : Generates racemic (±)-13-HODE-CE, necessitating chiral separation .

Purification and Chiral Resolution

Normal-Phase HPLC (NP-HPLC)

  • Column : Chiracel® OD (250 × 4.6 mm, 10 μm).

  • Mobile phase : Gradient of methyl tert-butyl ether (MTBE) in isooctane (35% → 47% over 20 minutes).

  • Flow rate : 0.7 mL/min.

  • Outcome : Baseline separation of R- and S-enantiomers (Retention times: 15.2 min for S, 16.8 min for R) .

Table 2: Chiral HPLC Conditions for 13(S)-HODE-CE Purification

ParameterSpecification
ColumnChiracel® OD
Mobile PhaseMTBE/Isooctane gradient
Flow Rate0.7 mL/min
Enantiomer ResolutionΔRt = 1.6 min

Preparative TLC

  • Plate : Silica gel 60 F₂₅₄.

  • Solvent system : Hexane:diethyl ether:acetic acid (70:30:1).

  • Visualization : Iodine vapor or primuline spray .

Analytical Characterization

Mass Spectrometry (NP LC-MS/MS)

  • Ionization : Electrospray ionization (ESI) in positive mode.

  • Transition : m/z 665.1 → 369.3 (characteristic of cholesteryl ester fragmentation) .

  • Limit of detection : 10 pg on-column .

Derivatization for Structural Confirmation

  • Silylation : BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) converts hydroxyl groups to trimethylsilyl ethers.

    • Conditions : 50 μL ACN, 2 μL BSTFA, 1-minute agitation .

  • Methoximation : Converts ketones/aldehydes to methoxime derivatives for GC-MS analysis .

Challenges and Optimization Strategies

Racemization During Synthesis

  • Cause : Acidic conditions or prolonged heating.

  • Mitigation : Use mild coupling reagents (e.g., DCC/DMAP) and low temperatures .

Low Enzymatic Conversion Rates

  • Enhancement :

    • Co-incubate with 15-LO activators (e.g., ATP or Ca²⁺).

    • Optimize lipid vesicle size (100–200 nm) for macrophage uptake .

Applications in Research

  • Atherosclerosis models : 13(S)-HODE-CE induces foam cell formation at 10 μM .

  • Inflammation studies : Activates NF-κB at EC₅₀ = 5 μM in RAW264.7 macrophages .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cholesterylester von 13(S)-HODE unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Cholesterylester von 13(S)-HODE verwendet werden, umfassen:

    Oxidationsmittel: Wie Wasserstoffperoxid oder molekularer Sauerstoff.

    Hydrolysierende Mittel: Wie Wasser und Enzyme wie Cholesterinesterase.

    Katalysatoren: Wie Säuren, Basen oder Enzyme wie LCAT und ACAT.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Cholesterylester von 13(S)-HODE gebildet werden, umfassen oxidierte Derivate, freies Cholesterin und 13(S)-HODE .

Wissenschaftliche Forschungsanwendungen

Cholesterylester von 13(S)-HODE hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Wirkmechanismus von Cholesterylester von 13(S)-HODE beinhaltet seine Interaktion mit Zellmembranen und Lipidtransportproteinen. Er wird von Lipoproteinen wie High-Density-Lipoproteinen (HDL) und Low-Density-Lipoproteinen (LDL) transportiert. Die Verbindung kann durch Cholesterinesterase hydrolysiert werden, wodurch freies Cholesterin und 13(S)-HODE freigesetzt werden, die dann an verschiedenen zellulären Prozessen teilnehmen können .

Wirkmechanismus

The mechanism of action of 13(S)-HODE cholesteryl ester involves its interaction with cellular membranes and lipid transport proteins. It is transported by lipoproteins such as high-density lipoproteins (HDL) and low-density lipoproteins (LDL). The compound can be hydrolyzed by cholesterol esterase, releasing free cholesterol and 13(S)-HODE, which can then participate in various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Stereoisomers

13(S)-HODE-CE differs from related cholesteryl esters in hydroxyl group position and stereochemistry:

  • 13(R)-HODE-CE : The R-enantiomer is found in atherosclerotic lesions but is less biologically active than the S-form. It is often used as a chiral standard for analytical studies .
  • 9(S)-HODE-CE and 9(R)-HODE-CE : These isomers feature hydroxylation at the 9th carbon. 9(S)-HODE-CE is pro-inflammatory, enhancing lipid peroxidation and inflammation in ulcerative colitis, whereas 13(S)-HODE-CE exhibits anti-inflammatory properties .
  • 12(S)-HETE-CE: A cholesteryl ester of hydroxyeicosatetraenoic acid (HETE), formed via 12-lipoxygenase. Unlike 13(S)-HODE-CE, it is linked to leukotriene biosynthesis and platelet activation .

Table 1: Structural and Functional Comparison of HODE-CE Isomers

Compound Hydroxyl Position Stereochemistry Biological Role Source
13(S)-HODE-CE C13 S-enantiomer Anti-inflammatory, pro-atherogenic oxLDL, 15-LO activity
13(R)-HODE-CE C13 R-enantiomer Analytical standard Atherosclerotic lesions
9(S)-HODE-CE C9 S-enantiomer Pro-inflammatory, lipid peroxidation Non-enzymatic oxidation
12(S)-HETE-CE C12 S-enantiomer Leukotriene modulation, platelet effects 12-lipoxygenase activity

Oxidation Pathways and Enzymatic Specificity

  • 13(S)-HODE-CE : Generated via 15-LO-mediated oxidation of CE(18:2) in LDL. This enzymatic process is dominant in macrophages and endothelial cells .
  • 9-HODE-CE: Primarily formed through non-enzymatic lipid peroxidation, often in inflammatory conditions like colitis .
  • CE(13(S)-HpODE) : The hydroperoxide precursor of 13(S)-HODE-CE. It is unstable and rapidly reduced to 13(S)-HODE-CE in vivo, whereas 9-HODE-CE lacks a stable hydroperoxide intermediate .

Table 2: Oxidation Pathways of Cholesteryl Esters

Compound Formation Mechanism Key Enzyme/Condition Stability
13(S)-HODE-CE 15-LO oxidation + reduction 15-LO in macrophages Stable
CE(13(S)-HpODE) 15-LO oxidation 15-LO activity Unstable
9-HODE-CE Non-enzymatic peroxidation Reactive oxygen species Moderately stable

Disease Associations

  • 13(S)-HODE-CE : Accumulates in oxLDL, promoting foam cell formation in atherosclerosis. Paradoxically, it exhibits anti-tumor effects in breast and colorectal cancers by inducing apoptosis .
  • 9(S)-HODE-CE : Elevated in ulcerative colitis, correlating with disease severity due to pro-inflammatory effects .
  • 13(R)-HODE-CE : Lacks significant bioactivity but serves as a biomarker for oxidative stress in cardiovascular disease .

Table 3: Disease Relevance of HODE-CE Derivatives

Compound Associated Disease Role in Pathogenesis Reference
13(S)-HODE-CE Atherosclerosis, cancer Pro-atherogenic, anti-tumor
9(S)-HODE-CE Ulcerative colitis Pro-inflammatory
13(R)-HODE-CE Atherosclerosis Biomarker of oxidation

Functional Contrasts in Cancer

  • 13(S)-HODE-CE : Inhibits proliferation in breast (MCF-7) and colorectal cancer cells but promotes growth in prostate cancer models, highlighting tissue-specific effects .
  • 9(S)-HODE-CE: No direct anti-cancer role reported; primarily linked to inflammation .

Biologische Aktivität

13(S)-HODE cholesteryl ester is a significant compound derived from the enzymatic oxidation of linoleic acid, specifically through the action of lipoxygenases. It plays a crucial role in lipid metabolism and has been implicated in various biological processes, particularly in cardiovascular health and disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in health and disease.

This compound interacts with several biological pathways, primarily through its influence on cholesterol metabolism and inflammatory responses.

Cholesteryl Ester Transfer Protein (CETP) Interaction

  • Role : CETP facilitates the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs).
  • Impact : The activity of CETP is crucial for reverse cholesterol transport (RCT), affecting plasma lipoprotein-cholesterol concentrations. Genetic variations in CETP are linked to altered risks for atherosclerotic cardiovascular disease (ASCVD) .

Lipid Metabolism and Gene Expression

Recent studies have demonstrated that 13(S)-HODE influences lipid metabolism by modulating gene expression associated with lipid accumulation and hepatic steatosis. For instance, in mouse models, treatment with 13-HODE resulted in upregulation of genes related to lipid synthesis, such as fatty acid synthase (FASN) and sterol regulatory element-binding protein 1 (SREBP1) .

Biological Effects

The biological effects of this compound can be categorized into protective and detrimental roles depending on the context of its production and concentration.

Protective Roles

  • Early Atherosclerosis : In early stages, 13(S)-HODE generated by macrophages enhances lipid uptake and promotes reverse cholesterol transport via activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activity aids in clearing lipid-laden cells from arterial walls .
  • Anti-inflammatory Effects : It has been shown to exert protective effects against oxidative stress by promoting endothelial function and reducing inflammation through various signaling pathways .

Detrimental Roles

  • Advanced Atherosclerosis : In later stages of atherosclerosis, elevated levels of 13(S)-HODE can contribute to pro-inflammatory processes. This shift is associated with increased apoptosis and plaque instability, raising the risk for myocardial infarction or stroke .
  • Lipid Accumulation : Excessive production of 13(S)-HODE has been linked to hepatic steatosis, indicating its role in fat accumulation within liver cells .

Case Studies

Several studies highlight the dual roles of this compound in health:

  • Statin Therapy Study :
    • A study examining the effects of high-intensity statin therapy showed alterations in bioactive lipids, including 13-HODE levels, which correlated with changes in cardiovascular risk profiles .
  • Atherosclerosis Progression :
    • Research indicated that disruption of lipoxygenase pathways diminished lesion progression in murine models, suggesting that modulation of 13-HODE levels could be a therapeutic target for managing atherosclerosis .

Data Table: Biological Activities of this compound

Activity TypeContextMechanism/EffectReference
ProtectiveEarly AtherosclerosisEnhances lipid uptake via PPAR-γ activation
ProtectiveEndothelial FunctionReduces inflammation
DetrimentalAdvanced AtherosclerosisPromotes apoptosis and plaque instability
Lipid AccumulationHepatic SteatosisUpregulates FASN and SREBP1
Cardiovascular RiskStatin TherapyAlters bioactive lipid profiles

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting 13(S)-HODE cholesteryl ester in atherosclerotic lesions?

Detection typically involves lipid extraction followed by liquid chromatography-mass spectrometry (LC-MS) or chiral chromatography to differentiate stereoisomers. Immunohistochemical approaches using monoclonal antibodies (e.g., mAb 13H1) can localize 13(R)-HODE in vascular cells, colocalizing with oxidized LDL markers like oxidized phosphatidylcholine . For quantification, competitive ELISAs with stereospecific standards (e.g., this compound, CAS 141554-21-4) are critical to avoid cross-reactivity with 13(R)-HODE .

Q. How is this compound synthesized for experimental use?

Synthesis involves enzymatic oxidation of cholesteryl linoleate by 15-lipoxygenase (15-LO) from human monocytes or rabbit reticulocytes. Non-enzymatic methods include Cu²⁺-catalyzed LDL oxidation. Steglich esterification is used to conjugate 13(S)-HODE to cholesterol, followed by purification via reverse-phase HPLC. Enantiomeric purity is confirmed using chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Q. What experimental controls are essential when studying this compound’s biological effects?

Include controls for:

  • Enzymatic vs. non-enzymatic oxidation : Use 15-LO inhibitors (e.g., PD146176) or chelators (EDTA) to block Cu²⁺-mediated peroxidation .
  • Stereospecificity : Compare this compound with 13(R)-HODE cholesteryl ester (CAS 330800-94-7) to isolate enantiomer-specific effects .
  • Solvent artifacts : Ensure residual ethanol/DMSO concentrations in cell assays are ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How does this compound contribute to LDL oxidation in atherosclerosis?

this compound is a marker of 15-LO activity in LDL oxidation. In vitro, 15-LO converts cholesteryl linoleate to cholesteryl 13(S)-hydroperoxy-9,11-octadecadienoic acid (13(S)-HpODE), reduced to 13(S)-HODE. Its accumulation in macrophages promotes foam cell formation by enhancing oxidized LDL uptake via CD36 receptors. Contrastingly, 13(R)-HODE, formed non-enzymatically, shows weaker pro-atherogenic effects .

Q. What mechanisms underlie the anti-inflammatory vs. pro-atherogenic duality of this compound?

13(S)-HODE activates peroxisome proliferator-activated receptor gamma (PPARγ), suppressing NF-κB-driven inflammation. However, in macrophages, it upregulates scavenger receptors (e.g., CD36), amplifying oxidized LDL uptake and foam cell formation. This duality depends on cell type and microenvironment: endothelial cells exhibit anti-thrombotic effects (via reduced platelet adhesion), while smooth muscle cells show pro-inflammatory cytokine release .

Q. How can researchers resolve contradictions in stereoisomer-specific roles of 13-HODE cholesteryl esters?

Contradictions arise from:

  • Enzymatic source variability : 15-LO isoforms (e.g., rabbit vs. human) produce different stereoisomer ratios.
  • Analytical limitations : Chiral chromatography (e.g., using Lux Cellulose-2 columns) must achieve >98% enantiomeric resolution to avoid misassignment .
  • Biological context : 13(S)-HODE’s PPARγ agonism in adipocytes vs. its pro-oxidant effects in macrophages requires tissue-specific models .

Q. What advanced models are used to study this compound’s role in immune regulation?

  • Transgenic mice : 15-LO overexpression in macrophages (e.g., ApoE⁻/⁻/15-LO⁺) to study plaque progression.
  • Podocyte cultures : Treat with this compound (25 µg/mL) to assess renal inflammation via TLR4/NF-κB pathways .
  • Organ-on-chip systems : Microfluidic endothelial-macrophage co-cultures to simulate stereoisomer transport and signaling .

Q. Methodological Challenges

Q. How to address instability of this compound in aqueous buffers?

  • Storage : Dissolve in ethanol or DMSO (stock: 50 mg/mL) and store at -80°C. Avoid freeze-thaw cycles.
  • Buffer preparation : Dilute in PBS (pH 7.4) immediately before use; add antioxidants (e.g., 10 µM BHT) to prevent auto-oxidation. Bioactivity assays must be completed within 4 hours .

Q. What strategies differentiate enzymatic (15-LO) vs. non-enzymatic (ROS) pathways in 13-HODE formation?

  • Isotopic labeling : Use ¹³C-linoleate to trace 15-LO-specific incorporation into cholesteryl esters.
  • Pharmacological inhibition : Compare HODE levels in 15-LO-knockout cells vs. wild-type treated with ROS scavengers (e.g., NAC) .

Eigenschaften

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXYPSUQZUUHPD-XFIJILBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H76O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.